Ethyl 3,5-diethynylbenzoate
Description
Ethyl 3,5-diethynylbenzoate is an aromatic ester characterized by two ethynyl (-C≡CH) groups at the 3 and 5 positions of the benzene ring and an ethyl ester group at the 1-position. The ethynyl substituents confer unique electronic and steric properties due to their sp-hybridized carbon atoms, which are highly electron-withdrawing. This compound is of interest in materials science and organic synthesis, particularly in applications requiring conjugated systems, such as organic electronics or metal-organic frameworks (MOFs).
Properties
Molecular Formula |
C13H10O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 3,5-diethynylbenzoate |
InChI |
InChI=1S/C13H10O2/c1-4-10-7-11(5-2)9-12(8-10)13(14)15-6-3/h1-2,7-9H,6H2,3H3 |
InChI Key |
MGCSFIPLZFFWII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C#C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,5-diethynylbenzoate can be synthesized through a multi-step organic synthesis process. One common method involves the Sonogashira coupling reaction, where 3,5-dibromobenzoic acid is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The resulting intermediate is then deprotected and esterified with ethanol to yield this compound .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethynyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form ethyl 3,5-dihydroxybenzoate using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ethyl 3,5-diformylbenzoate.
Reduction: Ethyl 3,5-dihydroxybenzoate.
Substitution: Ethyl 3,5-diaminobenzoate or ethyl 3,5-dithiobenzoate.
Scientific Research Applications
Ethyl 3,5-diethynylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3,5-diethynylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release benzoic acid derivatives, which may exert biological effects through various pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 3,5-diethynylbenzoate with structurally related benzoate esters, focusing on substituent effects, reactivity, and applications. Key differences arise from the nature and position of substituents on the aromatic ring.
Substituent Electronic Effects
Ethynyl groups are strong electron-withdrawing substituents due to their sp-hybridization, which contrasts with electron-donating groups (e.g., -NH₂, -OCH₃) or halogen atoms (e.g., -Cl, -Br). For example:
- Ethyl 4-amino-3,5-dichlorobenzoate (): The amino group (-NH₂) donates electrons, while chlorine atoms withdraw electrons. This combination creates a polarized ring system, enhancing reactivity in nucleophilic substitutions .
- Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate (): Halogens at multiple positions increase electrophilicity, making the compound reactive in cross-coupling reactions .
- This property is advantageous in designing conductive polymers or catalysts .
Steric and Structural Considerations
Ethynyl groups are linear and less bulky compared to branched substituents like tert-butyl or phenyl groups:
- Ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate (): Bulky phenylethyl groups create significant steric hindrance, limiting accessibility to the ester group in reactions .
- This compound : The linear ethynyl substituents minimize steric effects, allowing for efficient π-π stacking in crystalline materials or MOFs .
Physical Properties
Substituents significantly influence solubility, melting points, and stability:
*Calculated based on molecular formula C₁₁H₁₀O₂.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
